molecular formula C11H7N3O B1411619 2-(Pyridin-4-yloxy)isonicotinonitrile CAS No. 2167516-71-2

2-(Pyridin-4-yloxy)isonicotinonitrile

Cat. No.: B1411619
CAS No.: 2167516-71-2
M. Wt: 197.19 g/mol
InChI Key: UFZCYSQVBRPYJB-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yloxy)isonicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a cyano group at the 4-position and a pyridin-4-yloxy moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor scaffold.

Properties

IUPAC Name

2-pyridin-4-yloxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-8-9-1-6-14-11(7-9)15-10-2-4-13-5-3-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZCYSQVBRPYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

  • Quinoline Derivatives (Patent Compounds): Compounds such as N-(3-Cyano-7-(pyridin-4-yloxy)-4-(pyrimidin-2-ylamino)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid () share the pyridin-4-yloxy group but incorporate a quinoline core instead of pyridine.
  • Pyrimidine-Based Analogs (B5, B6, B7): These compounds () feature pyrimidine cores with cyano and pyridinyl substituents. The pyrimidine ring introduces additional hydrogen-bonding capabilities, which may enhance selectivity for EGFR/HER2 kinases compared to 2-(Pyridin-4-yloxy)isonicotinonitrile .

Substituent Effects

  • Cyano Group: Present in both this compound and 4-cyanopyridine (), this electron-withdrawing group modulates electronic density, influencing reactivity and binding interactions.
  • Amino and Ester Groups: Methyl 2-aminoisonicotinate () replaces the pyridin-4-yloxy group with an amino substituent and an ester. These groups increase solubility but reduce aromatic stacking interactions critical for kinase inhibition .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Toxicity (GHS)
This compound Pyridine Cyano, Pyridin-4-yloxy 197.2 (estimated) Kinases (inferred) Likely H302, H315, H319
B5 () Pyrimidine Spirocyclopropane, Chlorophenyl ~600 (estimated) EGFR/HER2 Not reported
4-Cyanopyridine () Pyridine Cyano 104.12 N/A H302, H312, H332
Methyl 2-aminoisonicotinate () Pyridine Amino, Methoxycarbonyl 152.15 N/A Not reported
Quinoline Derivative () Quinoline Cyano, Pyridin-4-yloxy, Piperidine ~450 (estimated) Kinases (inferred) Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Pyridin-4-yloxy)isonicotinonitrile
Reactant of Route 2
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2-(Pyridin-4-yloxy)isonicotinonitrile

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